Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-
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Overview
Description
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. For Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, one common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole, 4,5-dihydro-2-methyl-: Similar structure but with a methyl group instead of the 4-methoxy-3-methylphenyl group.
Thiazole, 4,5-dihydro-2-(methylthio)-: Contains a methylthio group instead of the 4-methoxy-3-methylphenyl group.
Uniqueness
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is unique due to the presence of the 4-methoxy-3-methylphenyl group, which can impart distinct biological and chemical properties. This substitution can enhance its activity and selectivity in various applications compared to other thiazole derivatives .
Properties
CAS No. |
96159-90-9 |
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Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H13NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
XDHSIVNULGJESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NCCS2)OC |
Origin of Product |
United States |
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